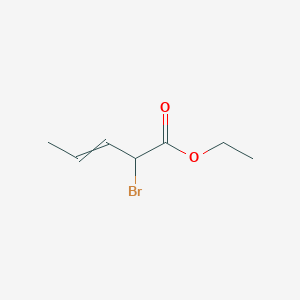Ethyl 2-bromopent-3-enoate
CAS No.: 154870-13-0
Cat. No.: VC16854366
Molecular Formula: C7H11BrO2
Molecular Weight: 207.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 154870-13-0 |
|---|---|
| Molecular Formula | C7H11BrO2 |
| Molecular Weight | 207.06 g/mol |
| IUPAC Name | ethyl 2-bromopent-3-enoate |
| Standard InChI | InChI=1S/C7H11BrO2/c1-3-5-6(8)7(9)10-4-2/h3,5-6H,4H2,1-2H3 |
| Standard InChI Key | JAQMCFDDCKBWFH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C=CC)Br |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 2-bromopent-3-enoate belongs to the class of α-bromo-α,β-unsaturated esters. Its IUPAC name, ethyl 2-bromopent-3-enoate, reflects the bromine substitution at the second carbon of a pent-3-enoate backbone. Key identifiers include:
-
InChI:
InChI=1S/C7H11BrO2/c1-3-5-6(8)7(9)10-4-2/h3,5-6H,4H2,1-2H3 -
InChIKey:
JAQMCFDDCKBWFH-UHFFFAOYSA-N -
Canonical SMILES:
CCOC(=O)C(C=CC)Br
The compound exists as a colorless to pale yellow liquid at room temperature, with a boiling point of 56–60°C under reduced pressure (14–16 mmHg) . Its solubility profile favors organic solvents such as ethyl acetate, dichloromethane, and ethanol, while it remains immiscible with water.
Synthetic Methodologies
Bromination-Esterification Cascade
A patent describing the synthesis of bromoethyl acetate (CN101891615A) provides a foundational framework for analogous bromoester preparations . While the patent focuses on bromoethyl acetate, its two-step protocol—bromination followed by esterification—offers insights applicable to ethyl 2-bromopent-3-enoate:
-
Bromination:
-
Acetic acid undergoes bromination with elemental bromine (Br₂) in the presence of red phosphorus (P₄) to yield bromoacetic acid.
-
Conditions: 70°C, 24-hour reaction time, stoichiometric Br₂.
-
-
Esterification:
-
Bromoacetic acid reacts with ethanol under sulfuric acid (H₂SO₄) catalysis, producing the ester via dehydration.
-
Key parameters: reflux conditions, water trap for byproduct removal, 18–19 mL H₂O yield.
-
For ethyl 2-bromopent-3-enoate, analogous steps involve bromination of pent-3-enoic acid followed by esterification with ethanol. Adjustments include:
-
Using pent-3-enoic acid instead of acetic acid.
-
Optimizing bromine stoichiometry to prevent over-bromination.
Redox-Active Ester Olefination
Recent advances in olefination reactions highlight the role of α-halo esters like ethyl 2-bromopent-3-enoate in forming alkenes. A study demonstrated that such esters undergo nickel-catalyzed coupling with aldehydes to generate trisubstituted alkenes . The reaction proceeds via:
-
Nucleophilic addition of the aldehyde to the brominated carbon.
-
Elimination of HBr and CO₂, yielding the alkene.
This method achieves high stereoselectivity (E/Z ratios up to 20:1) and tolerates diverse functional groups, underscoring the compound’s synthetic versatility .
Physicochemical Properties
Table 1 summarizes critical properties of ethyl 2-bromopent-3-enoate:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 207.06 g/mol | |
| Boiling Point | 56–60°C (14–16 mmHg) | |
| Density | 1.45 g/cm³ (estimated) | |
| Solubility in Ethanol | Miscible | |
| Refractive Index (n₂₀/D) | 1.478 (estimated) |
The bromine atom’s electronegativity induces polarity, enhancing reactivity toward nucleophiles. The α,β-unsaturated ester group facilitates conjugate additions, making the compound a valuable Michael acceptor.
Applications in Organic Synthesis
Pharmaceutical Intermediates
Ethyl 2-bromopent-3-enoate serves as a precursor to β-amino acids and heterocyclic compounds. For example:
-
β-Lactam Synthesis: Reaction with amines under basic conditions forms β-lactam rings, core structures in antibiotics.
-
Palladium-Catalyzed Cross-Couplings: Suzuki-Miyaura couplings with aryl boronic acids yield biaryl esters, intermediates in kinase inhibitors .
Agrochemical Research
Analogous bromoesters, such as bromoethyl acetate, are employed in herbicide and pesticide synthesis . Ethyl 2-bromopent-3-enoate’s potential lies in modifying side chains to enhance bioactivity against plant pathogens.
Mechanistic Insights and Stereochemical Outcomes
The RSC study on olefination elucidates the reaction pathway (Figure 1):
-
Nucleophilic Attack: Aldehydes add to the β-carbon of the bromoester, forming a tetrahedral intermediate.
-
Elimination: Loss of HBr and CO₂ generates the alkene. Steric effects dictate E/Z selectivity, with bulky substituents favoring the trans (E) isomer.
Key Finding: Solvent polarity significantly impacts selectivity. Polar aprotic solvents (e.g., DMF) favor E isomers (80:20 E/Z), while nonpolar solvents (e.g., toluene) reduce selectivity (60:40 E/Z) .
Challenges and Optimization Strategies
Byproduct Formation
Excess bromine leads to di-brominated byproducts, reducing yield. Mitigation strategies include:
-
Slow Bromine Addition: Controlled dosing over 22–24 hours minimizes over-bromination .
-
Catalyst Screening: Red phosphorus outperforms alternatives (e.g., PCl₃) in selectivity .
Purification Techniques
-
Distillation: Vacuum distillation (14–16 mmHg) isolates the product at 56–60°C .
-
Neutralization: Washing with 5% sodium carbonate (pH 8.5–8.8) removes acidic impurities .
Future Directions
-
Green Chemistry: Developing bromine-free protocols using electrochemical bromination.
-
Biocatalysis: Exploring lipase-catalyzed esterification for enantioselective synthesis.
-
Therapeutic Exploration: Screening derivatives for anticancer or antimicrobial activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume